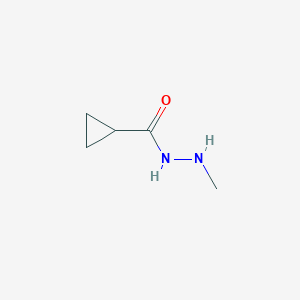
N'-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide (CAS No. 1603970-12-2) is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 186.25 g/mol
MDL Number: MFCD30299852
This compound features an N-hydroxy group and an oxolane ring, making it intriguing for various applications. Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide. Researchers have developed bio-based methods to enhance its greenness. One such route involves the conversion of readily available starting materials into the target compound.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route
Industrial Production:: While industrial-scale production details are scarce, research efforts continue to optimize the synthesis for large-scale applications.
Analyse Chemischer Reaktionen
Reactivity:: N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Substitution: Substitution reactions can modify its functional groups.
Other Transformations: Further investigations are needed to explore its reactivity fully.
Common Reagents and Conditions:: Reagents and conditions vary based on the desired transformation. Researchers employ suitable oxidants, nucleophiles, and catalysts.
Major Products:: The major products depend on the specific reaction. These could include derivatives with altered functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide finds applications in:
Chemistry: As a building block for novel compounds.
Biology: Potential use in drug discovery or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Possible applications in materials science or catalysis.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
While N’-Hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide is unique, it shares features with related compounds such as:
- Compound X: Brief description.
- Compound Y: Another related compound.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N'-hydroxy-2,2,5,5-tetramethyloxolane-3-carboximidamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-6(7(10)11-12)9(3,4)13-8/h6,12H,5H2,1-4H3,(H2,10,11) |
InChI-Schlüssel |
QKTOWXQQZOFFBI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC(C(O1)(C)C)/C(=N/O)/N)C |
Kanonische SMILES |
CC1(CC(C(O1)(C)C)C(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13154028.png)
![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)

![3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13154044.png)
![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)






